molecular formula C5H9BrO B104843 3-(2-Bromoethoxy)prop-1-ene CAS No. 15424-04-1

3-(2-Bromoethoxy)prop-1-ene

Cat. No. B104843
CAS RN: 15424-04-1
M. Wt: 165.03 g/mol
InChI Key: RVQSWGCPAYJSNC-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)prop-1-ene is a research chemical with the CAS Number: 15424-04-1 . It has a molecular weight of 165.03 . It’s a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-bromoethoxy)-1-propene . The InChI code is 1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2 .


Physical And Chemical Properties Analysis

3-(2-Bromoethoxy)prop-1-ene is a liquid at room temperature .

Scientific Research Applications

Synthesis of Benzimidazoles

3-(2-Bromoethoxy)prop-1-ene: is utilized in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles , which are compounds with H1-antihistaminic activity . These benzimidazoles are significant due to their potential use in treating allergic reactions and are part of ongoing research for new antihistamine drugs.

Claisen Rearrangement Studies

This compound is a candidate for studying the Claisen rearrangement , a fundamental reaction in organic chemistry where an allyl vinyl ether is converted into a γ,δ-unsaturated carbonyl compound . The rearrangement is a key step in the synthesis of complex natural products and pharmaceuticals.

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227, H315, H318, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3-(2-bromoethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQSWGCPAYJSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398948
Record name 3-(2-bromoethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethoxy)prop-1-ene

CAS RN

15424-04-1
Record name 3-(2-bromoethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethoxy)prop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(2-Bromoethoxy)prop-1-ene in the synthesis described in the research paper?

A1: 3-(2-Bromoethoxy)prop-1-ene acts as an alkylating agent in the synthesis of trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid []. The synthesis involves a Birch reduction of terephthalic acid, generating a reactive intermediate. 3-(2-Bromoethoxy)prop-1-ene then reacts with this intermediate, introducing the allyloxyethyl groups to the molecule. This reaction is key for achieving the final structure of the target dicarboxylic acid derivative.

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